molecular formula C20H16F2N2OS B2568248 1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223815-25-5

1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2568248
CAS No.: 1223815-25-5
M. Wt: 370.42
InChI Key: CHPFTDNRRWCADV-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound featuring a 1,4-diazaspiro[4.4]nonene core. Key structural elements include:

  • Spiro[4.4]nonene scaffold: A bicyclic system where two rings (four-membered each) share a single atom, enforcing rigidity and distinct conformational properties .
  • Substituents: A 3-fluorobenzoyl group at position 1. A 4-fluorophenyl group at position 2. A thione (-C=S) group at position 2.

Properties

IUPAC Name

(3-fluorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2OS/c21-15-8-6-13(7-9-15)17-19(26)24(20(23-17)10-1-2-11-20)18(25)14-4-3-5-16(22)12-14/h3-9,12H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPFTDNRRWCADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological properties, including cytotoxicity, receptor interactions, and therapeutic potential.

Chemical Structure

The compound features a spirocyclic structure that contributes to its unique biological profile. The presence of fluorine atoms on the benzoyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Cytotoxicity

Research indicates that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study comparing similar diazaspiro compounds found that they exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity Comparison

CompoundCell Line TestedIC50 (µM)Reference
DoxorubicinMCF-7 (breast cancer)0.5
Compound AMCF-70.8
Compound BHeLa (cervical cancer)1.2

The proposed mechanism of action for similar compounds includes the inhibition of topoisomerase II and DNA intercalation, leading to apoptosis in cancer cells. Molecular docking studies suggest that this compound may also interact with the minor groove of DNA, enhancing its cytotoxic efficacy .

Neuropharmacological Effects

In addition to its anticancer properties, related diazaspiro compounds have shown potential as antipsychotic agents. For example, studies on triazaspiro derivatives indicate a favorable profile for reducing neurological side effects while maintaining efficacy in behavioral models predictive of antipsychotic activity . This suggests that the compound might also have applications in treating psychiatric disorders.

Case Studies

A recent investigation into the pharmacological properties of diazaspiro compounds highlighted their ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors. In rodent models, these compounds demonstrated significant effects on behavior associated with anxiety and depression, indicating their potential as therapeutic agents in mental health disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazaspiro Compounds with Varied Substituents

Table 1: Structural and Functional Comparisons of Diazaspiro Derivatives
Compound Name Substituents (Positions) Key Features Biological/Physical Notes Reference
1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione 3-Fluorobenzoyl (1), 4-Fluorophenyl (3) Dual fluorination; thione group N/A (assumed pharmacological potential)
3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS 1325305-84-7) 4-Butoxyphenyl (3) Alkoxy substituent; thione group Lab use only; 95% purity
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS 899926-60-4) 4-Chlorophenyl (3) Chloro substituent; thione group N/A

Key Observations :

  • Substituent Effects : Fluorine (high electronegativity) in the target compound may enhance dipole interactions compared to chlorine or butoxy groups. The 3-fluorobenzoyl group introduces steric and electronic effects distinct from simpler aryl substituents.
  • Conformational Rigidity : The spiro scaffold enforces planarity in the core, but substituent orientation (e.g., perpendicular fluorophenyl groups in isostructural compounds ) may influence target binding.

Chalcone Derivatives with Fluorophenyl Groups

Chalcones (α,β-unsaturated ketones) with fluorinated aryl rings share structural motifs with the target compound’s 4-fluorophenyl group.

Table 2: Activity of Selected Chalcone Derivatives
Compound Substituents (Ring A/Ring B) IC50 (μM) SAR Insights Reference
Cardamonin Hydroxyl (ortho/para, Ring A); None (B) 4.35 High activity with polar groups
2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone Br (para, A); F (para, B) 4.70 Electronegative substituents enhance activity
2h: (E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone Cl (para, A); OMe (para, B) 13.82 Reduced activity with less electronegative groups

Comparison with Target Compound :

  • Electron-Withdrawing Groups : Both the target compound (fluorine) and chalcones (Br, Cl) leverage electronegative substituents for potency. However, chalcone activity is sensitive to substitution patterns (e.g., iodine at meta positions reduces activity) .

Heterocyclic Compounds with Fluorophenyl Moieties

  • Thiazole Derivatives (): Compounds 4 and 5 feature thiazole cores with fluorophenyl groups. Their isostructural nature and planar conformations (excluding one perpendicular fluorophenyl group) highlight the role of fluorination in crystal packing and solubility .

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